![molecular formula C14H23NO2 B13844321 3-[(4-Butoxyphenyl)methylamino]propan-1-ol CAS No. 161798-63-6](/img/structure/B13844321.png)
3-[(4-Butoxyphenyl)methylamino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Butoxyphenyl)methylamino]propan-1-ol is an organic compound with the molecular formula C14H23NO2 It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propanol chain through a methylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butoxyphenyl)methylamino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde and 3-aminopropanol.
Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with 3-aminopropanol in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Butoxyphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 3-[(4-Butoxyphenyl)methylamino]propanone.
Reduction: Formation of 3-[(4-Butoxyphenyl)methylamino]propan-1-amine.
Substitution: Formation of derivatives with different functional groups replacing the butoxy group.
Applications De Recherche Scientifique
3-[(4-Butoxyphenyl)methylamino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Butoxyphenyl)methylamino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Methoxyphenyl)methylamino]propan-1-ol: Similar structure but with a methoxy group instead of a butoxy group.
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol: Contains an ethoxy group instead of a butoxy group.
3-[(4-Propoxyphenyl)methylamino]propan-1-ol: Features a propoxy group in place of the butoxy group.
Uniqueness
3-[(4-Butoxyphenyl)methylamino]propan-1-ol is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness can make it more suitable for specific applications compared to its analogs.
Propriétés
Numéro CAS |
161798-63-6 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
3-[(4-butoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C14H23NO2/c1-2-3-11-17-14-7-5-13(6-8-14)12-15-9-4-10-16/h5-8,15-16H,2-4,9-12H2,1H3 |
Clé InChI |
YVHFXURYCKQBSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CNCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


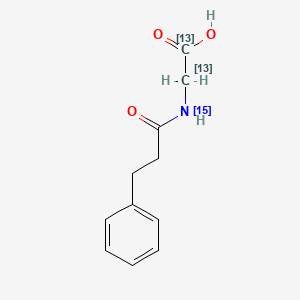


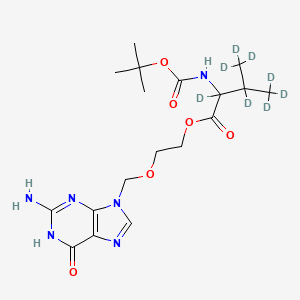

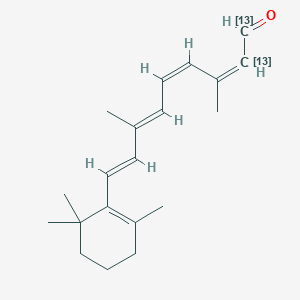
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
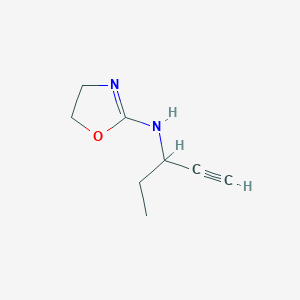
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
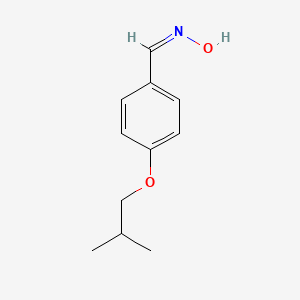
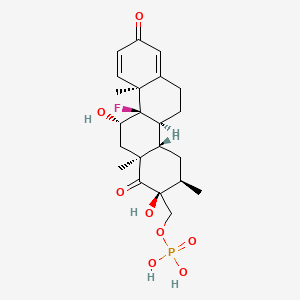

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
